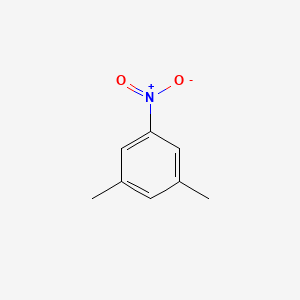

1,3-Dimethyl-5-nitrobenzene

描述

Historical Perspectives on Nitrobenzene (B124822) Derivatives in Organic Chemistry

The study of nitrobenzene and its derivatives is deeply rooted in the history of organic chemistry. The journey began with the German chemist Eilhardt Mitscherlich, who first synthesized nitrobenzene in 1834 by treating benzene (B151609) with fuming nitric acid. britannica.comdictozo.com This discovery was a pivotal moment, as the introduction of the nitro group (-NO₂) into an aromatic ring opened up new avenues for chemical synthesis. scispace.com

In the 19th century, the primary significance of aromatic nitro compounds was their role as precursors to aromatic amines, particularly aniline (B41778), through reduction reactions. britannica.comscispace.comnumberanalytics.com This became fundamentally important for the burgeoning synthetic dye industry. scispace.com The development of nitration techniques, the process of introducing a nitro group, evolved from using strong acids like concentrated sulfuric acid with nitric acid to becoming one of the most extensively studied reactions in organic chemistry. scispace.comresearchgate.net The structural theory of benzene, proposed independently by August Kekulé and Joseph Loschmidt in the 1860s and later refined with the concept of resonance by Linus Pauling, provided the theoretical framework to understand the reactions of these compounds, including how the nitro group deactivates the benzene ring towards further electrophilic substitution. britannica.com

Significance of Nitroaromatic Compounds in Modern Chemical Research

Nitroaromatic compounds, the class to which 1,3-dimethyl-5-nitrobenzene belongs, are a cornerstone of modern chemical research and industry. nih.govresearchgate.net Their importance stems from the versatile chemistry of the nitro group. scispace.commdpi.com This functional group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring and allows for a wide range of chemical transformations. cymitquimica.commdpi.com Consequently, nitroaromatics are indispensable intermediates and building blocks for a vast array of organic molecules. researchgate.netresearchgate.net

Role in Synthetic Organic Chemistry

In synthetic organic chemistry, nitroaromatic compounds are highly valued for their versatility. scispace.comnumberanalytics.com They serve as key starting materials for synthesizing a multitude of other functional groups. researchgate.net The most prominent transformation is the reduction of the nitro group to an amine (-NH₂), which is a fundamental step in the production of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comresearchgate.netnumberanalytics.com

Beyond reduction to amines, the nitro group can be converted into a variety of other functionalities, and it facilitates reactions such as nucleophilic aromatic substitution. numberanalytics.comresearchgate.net The electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles. mdpi.com Furthermore, nitroaromatic compounds are used in various coupling reactions and as mild oxidants in specific synthetic procedures, such as the Skraup quinoline (B57606) synthesis. wikipedia.org Their easy availability through well-established nitration protocols makes them a cost-effective and accessible resource for chemists. scispace.comresearchgate.net The synthesis of this compound itself is typically achieved through the nitration of m-xylene (B151644). ontosight.ai

Relevance in Materials Science

The influence of nitroaromatic compounds extends significantly into materials science. mdpi.com Historically and presently, they are fundamental to the production of energetic materials and explosives, such as trinitrotoluene (TNT). scispace.comnih.govwikipedia.org The presence of multiple nitro groups on an aromatic ring creates energy-dense molecules that can release energy rapidly upon detonation. mdpi.com

In addition to explosives, nitroaromatics are used in the synthesis of polymers and dyes. nih.govresearchgate.net The nitro group can be a key chromophore in dye molecules, contributing to their color. myskinrecipes.com Their unique electronic properties, stemming from the strong electron-withdrawing nitro group, make them useful in the development of functional materials, including optical and electronic materials. mdpi.com For example, nitrobenzene has been used in Kerr cells due to its large Kerr constant. wikipedia.org The ability to create highly functionalized aromatic structures through nitroaromatic intermediates is also crucial for building complex molecular frameworks for advanced materials. oregonstate.edu

Interdisciplinary Importance in Environmental and Biological Studies

Nitroaromatic compounds have significant interdisciplinary importance, particularly in environmental science and biological studies, often due to their widespread industrial use and resulting environmental presence. nih.govresearchgate.net Many synthetic nitroaromatics, used in pesticides, explosives, and dyes, are recognized as environmental pollutants found in soil and groundwater. nih.govoregonstate.edumdpi.com Their stability and the electron-withdrawing nature of the nitro group make them resistant to natural degradation processes. nih.govresearchgate.net This has spurred extensive research into the bioremediation of these compounds, where microorganisms evolve pathways to break them down. nih.govmdpi.com

From a biological perspective, some nitroaromatic compounds are studied for their bioactivity. nih.gov The nitro group is a key component in several pharmaceuticals, including antibiotics. researchgate.netnih.gov The biological activity is often linked to the reduction of the nitro group within cells, which can produce reactive intermediates. nih.gov This same mechanism is also responsible for the toxicity and mutagenicity observed for many nitroaromatic compounds, as these intermediates can interact with macromolecules like DNA. nih.govresearchgate.net Consequently, understanding the metabolism and biological effects of these compounds is a critical area of research in toxicology and medicinal chemistry. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trinitrobenzene |

| 2,4,6-Trinitrophenol |

| 2,4,6-Trinitrotoluene (TNT) |

| 3-Nitropropionic acid |

| 4-aminophenol |

| Acetanilide |

| Acetone |

| Acetyl nitrate |

| Aldrin |

| Aniline |

| Azobenzene |

| Azoxybenzene |

| Benzene |

| Benzidine |

| Benzoic acid |

| Benzo[ghi]perylene |

| Benzo[k]fluoranthene |

| Bifenox |

| Carbofuran |

| Chlordane |

| Chloramphenicol |

| Dieldrin |

| Dinitrobenzene |

| Dinitronaphthalene |

| Dinitrophenol |

| Dinitrotoluene |

| Dodecylbenzene |

| Ethanol (B145695) |

| Ethylbenzene |

| Fluorodifen |

| Hexachlorobenzene |

| Hydrazobenzene |

| m-Xylene |

| Niclosamide |

| Nitric acid |

| Nitroaniline |

| Nitrobenzene |

| Nitrobenzoates |

| Nitrocatechol |

| Nitrofen |

| Nitropentadecene |

| Nitrophenol |

| Nitrophenylethane |

| Nitrosobenzene (B162901) |

| Nitrotoluenes |

| Nitronium hexafluorophosphate |

| Nitronium tetrafluoroborate |

| p-nitrophenol |

| Parathion |

| Phenol |

| Phenylhydroxylamine |

| Polystyrene |

| Styrene |

| Sulfuric acid |

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFNZOKBMZKTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025136 | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

99-12-7 | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVW2QTF0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162 to 165 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYL-5-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dimethyl 5 Nitrobenzene

Established Synthetic Routes to 1,3-Dimethyl-5-nitrobenzene and its Derivatives

The primary and most established method for synthesizing this compound is through the direct nitration of its parent hydrocarbon, m-xylene (B151644) (1,3-dimethylbenzene). This process is a cornerstone of electrophilic aromatic substitution reactions, widely employed in industrial and laboratory settings for the production of nitroaromatic compounds. researchgate.netnih.govacs.org

The reaction is typically carried out using a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.comlibretexts.org The sulfuric acid acts as a catalyst, facilitating the formation of the active electrophile. The reaction of m-xylene with the mixed acid yields a mixture of mononitrated isomers. While the major products are typically 2-nitro-m-xylene and 4-nitro-m-xylene (B166903) due to the directing effects of the methyl groups, this compound (5-nitro-m-xylene) is also formed. askfilo.com

Optimized conditions have been studied to maximize the yield of the mononitro products. For instance, a maximum yield of 98% mononitro-m-xylene can be achieved using a specific molar ratio of sulfuric acid to xylene, a slight excess of nitric acid, and controlled temperature and reaction time. acs.org It has been noted that m-xylene is the most easily nitrated of the three xylene isomers. acs.org Reaction conditions, such as the hydrocarbon-to-acid ratio, significantly influence the product distribution and can lead to over-nitration, forming dinitro compounds if not carefully controlled. researchgate.net

Table 1: Products of m-Xylene Mononitration

| Product Name | IUPAC Name | Position of Nitro Group |

|---|---|---|

| 2-nitro-m-xylene | 1,3-Dimethyl-2-nitrobenzene | Ortho to both methyl groups |

| 4-nitro-m-xylene | 1,3-Dimethyl-4-nitrobenzene | Ortho to one and para to the other methyl group |

The nitration of an aromatic ring, such as m-xylene, proceeds via the electrophilic aromatic substitution (SₑAr) mechanism. masterorganicchemistry.comwikipedia.org This multi-step process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid is unstable and loses a molecule of water to form the linear and highly electrophilic nitronium ion. libretexts.orgmasterorganicchemistry.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the m-xylene ring attacks the nitronium ion. masterorganicchemistry.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ)-complex (also called a Wheland intermediate). wikipedia.orgnih.gov In this intermediate, the aromaticity of the ring is temporarily disrupted, and the carbon atom bonded to the nitro group becomes sp³ hybridized. nih.gov The formation of this σ-complex is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This deprotonation restores the stable aromatic π-system, resulting in the formation of the nitro-substituted product, this compound. masterorganicchemistry.com

The regiochemical outcome of the nitration of m-xylene is governed by the directing effects of the two methyl (-CH₃) groups already present on the benzene (B151609) ring. pearson.com Methyl groups are classified as activating, electron-donating groups. They increase the electron density of the aromatic ring through both an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. pearson.compearson.comquora.com

Methyl groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In m-xylene, the positions are numbered 1 through 6, with methyl groups at positions 1 and 3.

Position 2: Ortho to the methyl group at C1 and ortho to the methyl group at C3.

Position 4: Ortho to the methyl group at C3 and para to the methyl group at C1.

Position 5: Meta to both methyl groups at C1 and C3.

Position 6: Para to the methyl group at C3 and ortho to the methyl group at C1 (identical to position 4).

The electron-donating nature of both methyl groups strongly activates positions 2, 4, and 6 for electrophilic attack. Consequently, nitration predominantly yields 2-nitro-m-xylene and 4-nitro-m-xylene. askfilo.com The formation of this compound occurs when the nitronium ion attacks the less activated C5 position, which is meta to both methyl groups. While this product is formed in a smaller proportion, its synthesis is still a significant outcome of the reaction.

While direct nitration is common, several other methodologies exist for the synthesis of substituted nitrobenzenes, which can be applied to create specific isomers or compounds that are difficult to access through direct nitration.

Zinke Nitration: This method allows for the introduction of a nitro group by replacing a halogen, typically bromine. In this reaction, phenols or cresols are treated with sodium nitrite (B80452) to substitute bromine atoms with nitro groups. nih.gov

Ipso-Nitration of Arylboronic Acids: A modern approach involves the ipso-nitration (substitution at a position already carrying a substituent) of readily available arylboronic acids. organic-chemistry.org This method can offer high regioselectivity and functional group tolerance under mild conditions, sometimes using photocatalytic and metal-free reagents. organic-chemistry.org

Wolffenstein-Böters Reaction: This reaction involves the nitration of benzene using nitrous acid in the presence of mercury nitrate, which can lead to the formation of multiply substituted nitrobenzenes like 1,3,5-trinitrobenzene. nih.gov

Sandmeyer-type Reactions: While not a direct nitration, diazonium salts, formed from aromatic amines, can be converted to nitroaromatics. For example, 3,5-dimethylaniline (B87155) could be converted to its corresponding diazonium salt and then treated with a nitrite source in the presence of a copper catalyst to yield this compound.

Nitration of Xylene Isomers

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dominated by the properties of the nitro group (-NO₂) and its influence on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards further electrophilic aromatic substitution. nih.gov Conversely, this electron deficiency makes the nitro group itself susceptible to reduction and other transformations.

The most significant and widely studied reactions of nitroaromatic compounds, including this compound, involve the reduction of the nitro group. wikipedia.org This transformation is a key step in the synthesis of anilines and other nitrogen-containing compounds. The reduction can proceed through several intermediates, and the final product depends on the specific reagents and reaction conditions employed. wikipedia.orgnih.gov

Reduction to Anilines: The complete reduction of the nitro group to an amino group (-NH₂) is a common transformation. This can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.org Iron in acidic media is a frequently used industrial method. wikipedia.org

Partial Reduction to Hydroxylamines: Under milder conditions, the nitro group can be partially reduced to a hydroxylamino group (-NHOH). Reagents for this transformation include zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems with rhodium and hydrazine. wikipedia.org

Reduction to Azo and Azoxy Compounds: In some cases, particularly with metal hydrides or under basic or electrochemical conditions, two nitroarene molecules can couple to form azo (-N=N-) or azoxy (-N=N⁺-O⁻-) compounds. wikipedia.org For example, treatment with metal hydrides can yield azo compounds. wikipedia.org

The reduction of the nitro group is a stepwise process, generally believed to proceed through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before forming the final amine.

Table 2: Common Reduction Products of Aromatic Nitro Groups

| Reagent(s) | Product Functional Group | Product Example from this compound |

|---|---|---|

| H₂, Pd/C or Fe/HCl | Amine (-NH₂) | 3,5-Dimethylaniline |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | N-(3,5-dimethylphenyl)hydroxylamine |

Reactions Involving the Nitro Group

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 3,5-dimethylaniline. This process can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds. The kinetics of the liquid-phase hydrogenation of dimethyl-nitrobenzene have been studied using a 5% Palladium on carbon (Pd/C) catalyst. isroset.org In these studies, ethanol (B145695) was used as the solvent, and the reaction yielded dimethyl-aniline as the sole product through the hydrogenation of the nitro group. isroset.org The reaction conditions, such as temperature, hydrogen pressure, catalyst loading, and substrate concentration, significantly influence the reaction's conversion rate. isroset.orgairccse.com

An increase in reaction temperature, pressure, and catalyst weight has been observed to enhance the catalytic activity. isroset.org Specifically, studies were conducted in a temperature range of 343–403 K and a hydrogen pressure range of 4–10 bar. isroset.org The activation energy for this reaction over a Pd/C catalyst was determined to be 614 J/mol. isroset.org The reaction kinetics can be analyzed using a simple power law model. isroset.org

The general mechanism for the hydrogenation of nitrobenzene (B124822) to aniline (B41778) involves a series of intermediates. aidic.it While the direct reduction to aniline is often the goal, side products such as nitrosobenzene (B162901) and phenylhydroxylamine can also be formed. aidic.it However, with certain catalyst systems, such as bimetallic catalysts, the direct formation of aniline is favored. aidic.it

Table 1: Conditions and Outcomes of Catalytic Hydrogenation of Dimethyl-nitrobenzene

| Parameter | Range Studied | Effect on Conversion | Reference |

| Temperature | 343–403 K | Increased conversion with higher temperature | isroset.orgairccse.com |

| Hydrogen Pressure | 4–10 bar | Increased conversion with higher pressure | isroset.org |

| Catalyst Loading | 0.00268–0.00805 mol/lit | Increased conversion with higher loading | airccse.com |

| Substrate Concentration | 1-3 mol in 3500 cm³ ethanol | Conversion increases up to 2.7 mol, then decreases | airccse.com |

Electrochemical methods offer a sustainable alternative for the reduction of nitroaromatic compounds, as the necessary protons and electrons can be generated from the electrolysis of water. nih.gov The electrochemical reduction of nitrobenzene and its derivatives has been investigated in mixed aqueous organic media. iiste.org These studies show that nitrobenzene derivatives typically exhibit a single, sharp, irreversible reduction peak, corresponding to a four-electron, four-proton reduction to yield the hydroxylamine derivative. iiste.org

The electrochemical behavior is influenced by the presence of other substituents on the benzene ring. iiste.org Electron-donating groups tend to make the reduction more difficult, whereas electron-withdrawing groups facilitate it. iiste.org The pH of the solution also plays a crucial role, with the reduction peak current of nitrobenzene reaching its maximum at a pH of 7. rsc.org

Nucleophilic Aromatic Substitution at the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides activated by strongly electron-attracting groups, such as a nitro group. libretexts.org The reaction generally proceeds through an addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. libretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For this reaction to occur, two primary conditions must be met: the presence of a leaving group (typically a halide) on the aromatic ring and a reduction in the ring's electron density, which is effectively achieved by the presence of electron-withdrawing groups like the nitro group. libretexts.org The activating nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate anion through resonance. libretexts.org If the nitro group is in the meta position relative to the leaving group, this stabilization is not possible, and the reaction does not proceed. libretexts.org

Reactions Involving Alkyl Groups

Oxidation to Carboxylic Acid Derivatives

While specific studies on the oxidation of the methyl groups of this compound to carboxylic acid derivatives are not extensively detailed in the provided search results, a related process involves the nitration of m-xylene followed by oxidation to yield 4-nitrobenzene-1,3-dicarboxylic acid. examside.com This suggests that the methyl groups on a nitro-substituted benzene ring can be oxidized to carboxylic acids under appropriate conditions.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution is a primary class of reactions for benzene and its derivatives. msu.edumsu.edu The substituent already present on the benzene ring dictates the position of the incoming electrophile. The two methyl groups in this compound are ortho, para-directing and activating, while the nitro group is a meta-directing and deactivating group. makingmolecules.comchemguide.co.uk

In the case of nitration, for instance, the presence of a nitro group on the benzene ring directs further nitration to the meta position. chemguide.co.uk This is because the nitro group is electron-withdrawing, which deactivates the ortho and para positions, making the meta position the most favorable site for electrophilic attack. makingmolecules.com The nitration of nitrobenzene to produce m-dinitrobenzene typically requires more forceful conditions, such as heating to 95 °C, compared to the nitration of benzene. msu.edumsu.edu

Bromination Reactions and Mechanistic Insights

The bromination of this compound is a classic example of an electrophilic aromatic substitution reaction. In this process, a hydrogen atom on the aromatic ring is replaced by a bromine atom. Due to the deactivating nature of the nitro group, the benzene ring in this compound is less reactive towards electrophiles than benzene itself. libretexts.org Consequently, the reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to proceed at a reasonable rate. pressbooks.pubmasterorganicchemistry.com

The catalyst functions by polarizing the bromine molecule (Br₂), making it a more potent electrophile. pressbooks.pub The polarized Br-Br bond creates a highly electrophilic bromine species (Br⁺) that can be attacked by the electron-rich aromatic ring.

The mechanism for the electrophilic bromination of this compound follows a two-step pathway common to most electrophilic aromatic substitutions: pressbooks.pubmsu.edukhanacademy.org

Formation of the Sigma Complex: The first step, which is the rate-determining step, involves the attack of the π-electron system of the benzene ring on the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.pubuomustansiriyah.edu.iq

Deprotonation to Restore Aromaticity: In the second, faster step, a weak base, typically FeBr₄⁻ (formed from the catalyst and the other bromine atom), removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic system and yields the final product, along with regenerating the catalyst and forming hydrogen bromide (HBr) as a byproduct. msu.edukhanacademy.org

The reaction leads to the formation of 2-Bromo-1,3-dimethyl-5-nitrobenzene as the major product. nih.gov

Directing Effects of Methyl and Nitro Substituents

When a benzene ring has multiple substituents, the position of a subsequent electrophilic attack is determined by the combined directing effects of the groups already present. stackexchange.comucalgary.ca In the case of this compound, the ring has two methyl (-CH₃) groups and one nitro (-NO₂) group.

Methyl Groups (-CH₃): Methyl groups are classified as activating, ortho-, para-directing substituents. libretexts.orgchemguide.co.uk They are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. This electron donation preferentially stabilizes the carbocation intermediates formed during attacks at the ortho and para positions relative to the methyl group. libretexts.org

Nitro Group (-NO₂): The nitro group is a strongly deactivating, meta-directing substituent. chemguide.co.uklibretexts.org It is a powerful electron-withdrawing group due to both inductive and resonance effects. This withdrawal of electron density makes the ring less reactive. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.org

In this compound, the directing effects of the three substituents are cooperative and reinforce one another. stackexchange.com

The methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The nitro group at position 5 directs incoming electrophiles to positions 2 and 6 (which are meta to it).

All three groups direct the incoming bromine atom to the same available positions: C2 and C6. These two positions are chemically equivalent due to the symmetry of the molecule. The position at C4, while activated by both methyl groups, is subject to significant steric hindrance from being situated between them, making substitution at this site less likely. stackexchange.com As a result, the electrophilic bromination of this compound yields a single major product, 2-Bromo-1,3-dimethyl-5-nitrobenzene.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position on Ring | Electronic Effect | Classification | Directing Preference |

| Methyl (-CH₃) | 1 | Electron-donating | Activating | Ortho, Para (positions 2, 4, 6) |

| Methyl (-CH₃) | 3 | Electron-donating | Activating | Ortho, Para (positions 2, 4, 6) |

| Nitro (-NO₂) | 5 | Electron-withdrawing | Deactivating | Meta (positions 2, 6) |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy Analysis

The vibrational characteristics of 1,3-Dimethyl-5-nitrobenzene were meticulously examined using both experimental and theoretical methods. Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra were recorded to capture the compound's vibrational modes. niscpr.res.in These experimental findings were further elucidated through quantum chemical calculations based on density functional theory (DFT), which provided a theoretical basis for the observed spectral features. niscpr.res.in

The FTIR spectrum of this compound was recorded in the 4000–400 cm⁻¹ range. niscpr.res.in The analysis of the spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitro group (NO₂) vibrations are particularly prominent. The asymmetric stretching vibration of the NO₂ group typically appears in the 1560–1500 cm⁻¹ region, while the symmetric stretching is observed between 1390–1330 cm⁻¹. researchgate.net For nitrobenzene (B124822), these bands are found around 1530 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric). nih.gov Another key vibration, the C-N stretching, is expected around 1100 cm⁻¹. researchgate.net The spectrum also contains bands related to the aromatic ring and methyl group C-H stretching, as well as various bending and deformation modes that define the molecule's unique infrared signature.

Complementing the FTIR data, the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. niscpr.res.in Raman spectroscopy provides valuable information on the non-polar bonds and symmetric vibrations within the molecule. Key features in the Raman spectrum of nitroaromatic compounds include strong bands for the NO₂ symmetric stretching and bending vibrations. researchgate.net For instance, in nitrobenzene, strong Raman signals are observed for NO₂ bending (853 cm⁻¹), C-N stretching (1109 cm⁻¹), and NO₂ symmetric stretching (1347 cm⁻¹). researchgate.net The FT-Raman spectrum of this compound shows excellent agreement with the theoretically predicted vibrational frequencies, aiding in a comprehensive vibrational assignment. niscpr.res.in

To provide a robust interpretation of the experimental FTIR and FT-Raman spectra, quantum chemical calculations were performed. niscpr.res.in Structural optimizations and normal coordinate force field calculations were carried out using density functional theory (DFT) with the 6-31G(d,p) basis set. niscpr.res.in This theoretical approach allows for the simulation of the vibrational spectra and provides a detailed assignment of the observed bands based on the potential energy distribution (PED). niscpr.res.in The calculated vibrational frequencies and the simulated spectra showed excellent agreement with the experimental data, confirming the accuracy of the computational model and the vibrational assignments. niscpr.res.in Such theoretical studies are crucial for understanding the complex vibrational modes of substituted benzene (B151609) derivatives.

Table 1: Selected Vibrational Frequencies for Nitroaromatic Compounds

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Asymmetric NO₂ Stretch | 1535 ± 30 | Nitrobenzene Derivatives orientjchem.org |

| Symmetric NO₂ Stretch | 1400 ± 40 | Nitro Compounds orientjchem.org |

| NO₂ Bending (Scissoring) | ~853 | Nitrobenzene researchgate.net |

| C-N Stretch | ~1109 | Nitrobenzene researchgate.net |

| Aromatic Ring Stretch | ~1588 | Nitrobenzene researchgate.net |

| C-H Stretch | ~3081 | Nitrobenzene researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to probe the chemical environment of the hydrogen and carbon nuclei within this compound. The chemical shifts were analyzed and assigned, with theoretical calculations providing further support for the experimental observations.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. For this compound, there are distinct signals for the protons of the two methyl groups and the three protons on the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). stackexchange.com Conversely, the methyl groups are electron-donating, which tends to shield nearby protons.

In the parent compound nitrobenzene, the ortho protons (H2/H6) are the most deshielded (δ ≈ 8.25 ppm), followed by the para proton (H4, δ ≈ 7.71 ppm), and finally the meta protons (H3/H5, δ ≈ 7.56 ppm), due to the inductive and resonance effects of the nitro group. stackexchange.com In this compound, the protons on the ring are ortho and para to the electron-donating methyl groups and ortho and meta to the electron-withdrawing nitro group, resulting in a complex pattern of chemical shifts that reflects these combined influences. Theoretical calculations of the ¹H NMR chemical shifts have been performed using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the precise assignment of these signals. niscpr.res.in

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. There are five distinct signals for the aromatic carbons and one signal for the two equivalent methyl carbons. docbrown.info The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom directly attached to the nitro group (ipso-carbon) is highly deshielded due to the group's strong electron-withdrawing nature. stackexchange.com In nitrobenzene, the ipso-carbon appears at approximately 148.3 ppm. stackexchange.com The carbons at the ortho and para positions to the nitro group are also deshielded, while the meta carbons are less affected. stackexchange.com

The methyl groups, being electron-donating, cause a shielding effect (upfield shift) on the carbons they are attached to (ipso) and at the ortho and para positions. In this compound, the interplay of these effects determines the final chemical shifts. The GIAO method, coupled with DFT, has been used to calculate the ¹³C NMR chemical shifts, providing a theoretical foundation for the experimental assignments and a deeper understanding of the electronic structure of the molecule. niscpr.res.in

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Benzenes

| Carbon Position | Nitrobenzene stackexchange.com | 1,3-Dimethylbenzene docbrown.info |

| C-Substituent (ipso) | 148.3 (C-NO₂) | 137.7 (C-CH₃) |

| C-ortho | 123.5 | 130.1 / 126.2 |

| C-meta | 129.4 | 128.3 |

| C-para | 134.7 | 126.2 |

| C-Alkyl | N/A | 21.3 (CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound has been characterized using UV-Vis spectroscopy. The spectrum reveals information about the electronic transitions within the molecule. In a combined theoretical and experimental study, the UV-Visible analysis of DMNB was conducted. niscpr.res.in The absorption bands observed in the UV-Vis spectrum correspond to excitations of electrons from occupied molecular orbitals to unoccupied molecular orbitals. For nitroaromatic compounds like nitrobenzene, typical spectra show multiple absorption bands in the UV region, which are attributed to various electronic transitions, such as S₀–S₁, S₀–S₂, and S₀–S₄ transitions. acs.org

To understand the nature of the electronic transitions observed in the experimental spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. researchgate.net This method has become a standard and powerful tool for predicting the excitation energies, oscillator strengths, and absorption wavelengths of molecules. researchgate.netresearchgate.net

For this compound, electronic transitions were studied theoretically using the B3LYP functional with a 6-31G(d,p) basis set. niscpr.res.in The calculations provide insights into the specific orbitals involved in the main electronic transitions. The calculated maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f) help in assigning the bands observed in the experimental spectrum. The primary electronic transition is typically associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

| Parameter | Value |

|---|---|

| λmax (nm) | 265.83 |

| Excitation Energy (eV) | 4.66 |

| Oscillator Strength (f) | 0.142 |

| Transition | HOMO → LUMO |

Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. semanticscholar.org For this compound, DFT calculations have been performed to analyze its molecular structure, vibrational frequencies, and electronic properties. niscpr.res.in Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional are commonly used in conjunction with basis sets like 6-31G(d,p) to provide a balance between accuracy and computational cost. niscpr.res.inresearchgate.net These calculations are fundamental for interpreting experimental data and predicting a wide range of molecular properties.

A critical first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For this compound, the molecular structure has been optimized using DFT calculations at the B3LYP/6-31G(d,p) level of theory. niscpr.res.in This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stable, minimum-energy conformation is reached. researchgate.net The resulting optimized structure provides key geometrical parameters. The theoretical calculations for DMNB show excellent agreement with experimental findings for related structures, confirming the planarity of the benzene ring and the orientation of the methyl and nitro substituent groups. niscpr.res.in

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-C2 | 1.393 | |

| C2-C3 | 1.393 | |

| C3-C4 | 1.390 | |

| C4-C5 | 1.390 | |

| C5-C6 | 1.393 | |

| C6-C1 | 1.393 | |

| C1-C7 | 1.511 | |

| C3-C8 | 1.511 | |

| C5-N9 | 1.481 | |

| N9-O13 | 1.222 | |

| N9-O14 | 1.222 | |

| C2-C1-C6 | 118.0 | |

| C1-C2-C3 | 121.7 | |

| C4-C5-N9 | 118.7 | |

| O13-N9-O14 | 124.0 |

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations

The vibrational characteristics of this compound have been comprehensively studied through both experimental and theoretical approaches. The experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra have been recorded, providing a detailed fingerprint of the molecule's vibrational modes. researchgate.net Theoretical calculations, employing Density Functional Theory (DFT) with the 6-31G(d,p) basis set, have been used to compute the fundamental vibrational frequencies and the intensity of the vibrational bands. researchgate.net

These theoretical simulations show excellent agreement with the experimental spectra, allowing for precise vibrational assignments based on the Potential Energy Distribution (PED). researchgate.net Key vibrational modes for nitroaromatic compounds include the stretching vibrations of the nitro (NO₂) group, C-H stretching of the aromatic ring and methyl groups, and various in-plane and out-of-plane bending vibrations. For substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively.

Table 1: Selected Vibrational Modes of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Asymmetric NO₂ Stretching | 1500 - 1570 | Involves the asymmetric stretching of the N-O bonds in the nitro group. |

| Symmetric NO₂ Stretching | 1300 - 1370 | Involves the symmetric stretching of the N-O bonds in the nitro group. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Methyl C-H Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| Ring C-C Stretching | 1400 - 1625 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

Note: The table provides typical ranges for the described vibrational modes based on literature for substituted nitrobenzenes. Specific experimental and calculated values for this compound are detailed in specialized spectroscopic studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher chemical reactivity and lower kinetic stability.

For nitroaromatic compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution facilitates charge transfer from the ring to the nitro group. In a related compound, 1,2-dimethyl-3-nitrobenzene, the HOMO-LUMO energy gap was calculated to be 2.6210 eV. researchgate.net The electronic transitions of this compound have been studied using UV-Visible analysis in conjunction with theoretical calculations, which are fundamentally related to the energy difference between the HOMO and LUMO levels. researchgate.net

Table 2: Frontier Molecular Orbital Properties

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and interaction among bonds. It allows for the study of charge transfer and hyperconjugative interactions by evaluating the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO.

NBO analysis has been performed on this compound to calculate the hyperconjugative interaction energies and the electron densities of the donor and acceptor bonds. researchgate.net These calculations are vital for understanding the intramolecular charge transfer (ICT) that occurs within the molecule. The analysis typically reveals significant stabilization energies arising from the delocalization of π-electrons from the aromatic ring to the antibonding orbitals of the nitro group, which is a characteristic feature of nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For nitroaromatic compounds, the MEP map characteristically shows a region of strong negative potential around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.netrasayanjournal.co.in Conversely, the hydrogen atoms of the benzene ring and methyl groups typically exhibit positive potential. This distribution highlights the nitro group as the primary site for electrophilic interaction and the aromatic ring as a potential site for nucleophilic interaction. For the related isomer 1,2-dimethyl-3-nitrobenzene, the MEP map confirms that the negative electrostatic potential is localized around the nitro group region, while positive potential is found around the dimethyl and benzene hydrogen atoms. researchgate.net

Quantum Chemical Descriptors for Reactivity and Toxicity

Quantum chemical descriptors derived from DFT calculations are used to quantify the reactivity and predict the potential toxicity of molecules. irjweb.com Key descriptors are calculated from the energies of the HOMO and LUMO orbitals.

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

For nitrobenzene derivatives, these descriptors are instrumental in Quantitative Structure-Toxicity Relationship (QSTR) studies, where hydrophobicity and electrophilic reactivity are identified as significant factors contributing to their toxic action. irjweb.com

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness | S = 1 / 2η | Reciprocal of hardness, indicates reactivity. |

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and electron delocalization, such as nitroaromatics, are known to exhibit non-linear optical (NLO) properties. These properties are characterized by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of these parameters, particularly the first hyperpolarizability, indicates the potential of a material for applications in optoelectronics.

Environmental Fate and Remediation Strategies

Environmental Occurrence and Contamination Sources of Nitroaromatic Compounds

Nitroaromatic compounds, including 1,3-dimethyl-5-nitrobenzene, are primarily of anthropogenic origin, entering the environment through various industrial activities. Their widespread use in the synthesis of explosives, dyes, pesticides, and pharmaceuticals is a major contributor to their environmental presence. Improper handling, storage, and disposal of these chemicals and their byproducts can lead to significant contamination of soil and groundwater.

While specific data on the environmental occurrence of this compound is not extensively documented, the general sources of nitroaromatic contamination provide insight into its potential release into the environment. These sources include:

Industrial Effluents: Wastewater discharged from chemical manufacturing plants that produce or utilize this compound or related compounds is a primary source of contamination.

Agricultural Runoff: Although less common for this specific compound compared to nitroaromatic pesticides, runoff from agricultural areas where related chemicals are used can contribute to water contamination.

Atmospheric Deposition: Volatile nitroaromatic compounds can be released into the atmosphere and subsequently deposited onto soil and water surfaces. The incomplete combustion of fossil fuels can also generate nitroaromatic compounds.

Accidental Spills: Spills during transportation and handling of this compound can lead to localized but high-concentration contamination of the environment.

Degradation Pathways and Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, which can be broadly categorized as biological and physicochemical.

Aerobic Biodegradation

Under aerobic conditions, microorganisms play a crucial role in the breakdown of nitroaromatic compounds. The presence of electron-withdrawing nitro groups makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which is a common initial step in the degradation of many aromatic hydrocarbons. However, various microbial strategies have evolved to overcome this recalcitrance.

The microbial metabolism of nitroaromatic compounds can proceed through several pathways. While specific pathways for this compound are not well-elucidated in the available literature, insights can be drawn from studies on related compounds like dinitrotoluenes (DNTs). For instance, some bacteria can initiate the degradation of DNTs by adding a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. This complex then rearomatizes with the elimination of a nitrite (B80452) group nih.gov. Another strategy involves the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further degraded nih.gov.

| Microorganism Type | General Role in Nitroaromatic Degradation | Potential Relevance for this compound |

| Aerobic Bacteria | Capable of utilizing some nitroaromatic compounds as sole sources of carbon, nitrogen, and energy. | May possess enzymatic machinery to initiate the degradation of this compound through oxidative or reductive pathways. |

| Fungi | Can mineralize a variety of nitroaromatic compounds, often through fortuitous reactions. | White-rot fungi, for example, could potentially degrade this compound using their non-specific lignin-degrading enzymes. |

A key class of enzymes involved in the initial steps of nitroaromatic biodegradation are nitroreductases. These enzymes catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. This reduction is a critical step as it makes the aromatic ring more amenable to subsequent degradation. Flavin-dependent nitroreductases are a prominent group of enzymes capable of reducing a wide array of nitroaromatic compounds google.com. The reduction of the nitro group can make the compound less toxic and more biodegradable.

Anaerobic Biotransformation

In the absence of oxygen, the primary mechanism for the biological transformation of nitroaromatic compounds is the reduction of the nitro groups. Studies on 2,4-dinitrotoluene (B133949) (2,4-DNT) have shown that under anaerobic conditions, it is reduced to 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently to 2,4-diaminotoluene (B122806) nih.gov. This process is carried out by a variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia nih.gov. It is plausible that this compound undergoes a similar reductive transformation to 3,5-dimethylaniline (B87155) under anaerobic conditions.

| Anaerobic Process | Description | Potential Products from this compound |

| Nitro Group Reduction | Sequential reduction of the nitro group to nitroso, hydroxylamino, and amino groups. | 1,3-dimethyl-5-nitrosobenzene, 1,3-dimethyl-5-hydroxylaminobenzene, 3,5-dimethylaniline |

Physicochemical Degradation Processes

In addition to biological degradation, this compound can be transformed by abiotic processes in the environment.

Photodegradation: While direct data on the photodegradation of this compound is limited, studies on related xylene isomers show they can undergo photodegradation, including photo-isomerization, photodecomposition, and photo-oxidation, particularly under ultraviolet (UV) and vacuum ultraviolet (VUV) irradiation nih.gov. The presence of a nitro group may influence the rate and products of photodegradation.

Hydrolysis: Nitroaromatic compounds are generally resistant to hydrolysis under typical environmental conditions. Studies on nitrobenzene (B124822) have shown no significant hydrolysis even in the presence of alkali uni.edu. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound.

Oxidation by Radicals: In the atmosphere and in aquatic environments, hydroxyl radicals (•OH) can play a role in the degradation of organic compounds. These highly reactive species can attack the aromatic ring or the methyl groups of this compound, initiating its degradation.

Sonochemical Degradation: Ultrasound technology can induce acoustic cavitation, creating localized high-temperature and high-pressure zones. This process can lead to the degradation of nitroaromatic compounds through oxidation by hydroxyl radicals, supercritical water oxidation, and pyrolysis dtic.mil.

Analytical Methods for Environmental Quantification

Accurate quantification of this compound in environmental matrices is crucial for monitoring its fate and transport, as well as for assessing the effectiveness of remediation efforts. Various analytical techniques, primarily centered around chromatography and spectroscopy, are employed for this purpose.

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone for the separation and quantification of nitroaromatic compounds from complex environmental samples like water and soil. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of this compound. Reverse-phase (RP) HPLC methods using columns like Newcrom R1 or C18 have been developed for its separation. sielc.comsielc.com A typical mobile phase for such separations consists of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is used instead of phosphoric acid. sielc.comsielc.com HPLC coupled with an ultraviolet (UV) detector is a common configuration for analyzing nitroaromatic compounds. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including this compound. nih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative (mass spectrum) and quantitative data. nih.gov GC-MS has been identified as one of the best methods for determining exposure to dinitrobenzenes (DNB). cdc.gov Dispersive liquid-liquid microextraction (DLLME) can be used as a sample preparation technique before GC-MS analysis to pre-concentrate nitrobenzenes from water samples, achieving low detection limits. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application Notes | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse Phase (e.g., Newcrom R1, C18) | Acetonitrile, Water, Phosphoric Acid/Formic Acid | UV | Suitable for separation and quantification. Method is scalable for preparative separation. | sielc.comsielc.com |

| GC-MS | Capillary Column | Inert Gas (e.g., Helium) | Mass Spectrometer | Provides high selectivity and sensitivity for identification and quantification in environmental samples. | cdc.govnih.govresearchgate.net |

| HRGC | High-Resolution Capillary Column | Inert Gas | Electron Capture Detector (ECD) | Used for quantitating 1,3-DNB in blood and urine with low ppb detection limits. | cdc.gov |

Spectroscopic Detection Methods

Spectroscopic methods are typically used as detection systems coupled with chromatographic separation techniques to enhance selectivity and sensitivity.

Mass Spectrometry (MS): As mentioned, MS is a primary detection method used with Gas Chromatography (GC-MS). It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the top mass spectral peak is observed at an m/z of 151, corresponding to the molecular ion. nih.gov

Ultraviolet (UV) Detection: UV detectors are commonly paired with HPLC for the analysis of aromatic compounds like this compound. cdc.gov These compounds absorb light in the UV-visible region of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the compound in the sample.

Other Spectroscopic Methods: While less common for routine quantitative analysis compared to MS and UV, spectrophotometry has been used for the analysis of nitroaromatic compounds. cdc.govwho.int This method often involves a chemical reaction to produce a colored compound, which is then measured. However, it is generally less selective than chromatography-based methods. cdc.gov

Applications in Advanced Chemical Synthesis and Materials Science

1,3-Dimethyl-5-nitrobenzene as a Key Synthetic Intermediate

This compound, also known as 5-nitro-m-xylene, is a crucial intermediate in the synthesis of a wide array of chemical products. Its utility stems from the reactivity of the nitro group, which can be readily reduced to an amino group, forming 3,5-dimethylaniline (B87155) (3,5-xylidine) chemicalbook.comnih.gov. This transformation opens up a pathway to a diverse range of derivatives with applications in dyes, pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the methyl groups on the benzene (B151609) ring also influences the properties and reactivity of its derivatives.

The reduction of this compound to 3,5-dimethylaniline is a pivotal step in its application as a synthetic intermediate. This conversion can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride chemicalbook.com. The resulting 3,5-dimethylaniline is a versatile building block for further chemical modifications nih.gov.

A significant application of this compound lies in the manufacturing of high-performance pigments. Following its reduction to 3,5-dimethylaniline, this intermediate is a key component in the synthesis of certain azo dyes and condensed pigments google.comgoogle.com.

One of the most notable products derived from 3,5-dimethylaniline is Pigment Red 149 google.comwikipedia.org. This high-grade organic pigment is valued for its excellent lightfastness, thermal stability, and resistance to acids and alkalis. Its primary use is in the coloration of automotive coatings and high-end plastics google.com. The synthesis of such pigments typically involves the diazotization of an aromatic amine, like a derivative of 3,5-dimethylaniline, followed by a coupling reaction with a suitable coupling component psiberg.comresearchgate.netchegg.com.

The general process for creating azo dyes from aromatic nitro compounds involves the initial reduction of the nitro group to an amine. This amine is then diazotized using nitrous acid to form a diazonium salt. The diazonium salt is subsequently reacted with a coupling agent, which is often an activated aromatic compound such as a phenol or another aniline (B41778) derivative, to produce the final azo dye psiberg.comresearchgate.net.

The derivative of this compound, 3,5-dimethylaniline, serves as a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals nih.govdissertationtopic.net. The molecular framework of 3,5-dimethylaniline provides a scaffold that can be elaborated to produce complex molecules with desired biological activities.

In the pharmaceutical industry, aniline derivatives are fundamental building blocks for a range of therapeutic agents nih.gov. While specific pharmaceutical compounds directly synthesized from this compound are not extensively documented in publicly available literature, the general importance of substituted anilines in drug discovery is well-established.

In the agrochemical sector, 3,5-dimethylaniline is utilized in the production of certain pesticides dissertationtopic.net. Substituted anilines are known precursors to a variety of herbicides, fungicides, and insecticides. The synthesis of these agrochemicals often involves the reaction of the aniline derivative with other chemical moieties to create a molecule with the desired pesticidal properties.

The chemical structure of this compound, and more specifically its derivative 3,5-dimethylaniline, makes it a useful building block for the synthesis of specialty chemicals and polymers. 3,5-Dimethylaniline can be used in the production of antioxidants, antiozonants, and curing agents nih.gov.

Furthermore, 3,5-dimethylaniline can undergo polymerization to form polyaniline derivatives sigmaaldrich.com. Polyanilines are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation nih.govrsc.org. The resulting polymers have potential applications in various fields, including chemical sensors, corrosion protection, and electronic devices rsc.org. The presence of the two methyl groups on the aniline ring in 3,5-dimethylaniline can influence the properties of the resulting polymer, such as its solubility and processability.

Derivatives of this compound in Functional Materials

The derivatives of this compound hold potential for applications in the field of functional materials, particularly in the area of non-linear optics.

Organic molecules with donor-acceptor functionalities and extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties. These materials have the ability to alter the properties of light that passes through them and are of interest for applications in optoelectronics and photonics.

Derivatives of this compound, which contain the electron-withdrawing nitro group, can be further functionalized with electron-donating groups to create a "push-pull" electronic structure. This type of molecular architecture can lead to a large second-order hyperpolarizability (β), which is a measure of a molecule's NLO response. Theoretical and experimental studies on similar nitrophenyl derivatives have shown that the presence of both electron-donating and electron-withdrawing groups on a benzene ring can enhance the NLO properties researchgate.net.

While specific studies on the NLO properties of derivatives of this compound are not widely reported, the fundamental principles of NLO material design suggest that such compounds could be promising candidates. The introduction of various substituents onto the aromatic ring allows for the fine-tuning of the electronic and optical properties of the molecule.

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol scbt.com |

| CAS Number | 99-12-7 scbt.com |

| Alternate Names | 5-Nitro-m-xylene scbt.com |

Structure Activity Relationship Sar and Toxicity Studies of Nitroaromatic Compounds

General Principles of Structure-Activity Relationships in Nitroaromatic Compounds

For instance, the toxicity of nitroaromatic compounds often appears to be related to the number and orientation of the nitro groups. osti.gov Studies have shown that compounds with nitro groups positioned ortho or para to each other are significantly more toxic than isomers where the nitro groups are in a meta orientation. osti.gov This suggests that the relative positioning of these electron-withdrawing groups plays a crucial role in the molecule's mechanism of action. In the case of nitrotoluenes, the specific position of substituents on the aromatic ring is a critical factor in predicting carcinogenic potential, highlighting the complexity of these structure-activity relationships (SAR). researchgate.net

The introduction of other functional groups alongside the nitro group can also modulate toxicity. For example, the presence of amino (-NH2) or hydroxyl (-OH) groups can alter the electronic properties and metabolic pathways of the molecule, leading to either an increase or decrease in toxicity. mdpi.com The interplay between these various structural elements determines how the compound interacts with biological systems, ultimately defining its toxicological profile.

Computational Approaches to SAR and Toxicity Prediction

To decipher the complex SAR of nitroaromatic compounds, researchers increasingly rely on computational models. These in silico methods provide a cost-effective and ethical alternative to extensive animal testing, allowing for the prediction of toxicity based on molecular structure. isca.me

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. isca.me A QSAR model is essentially an equation that relates numerical representations of a molecule's properties, known as descriptors, to its observed toxicity.

For nitroaromatic compounds, QSAR models have been developed to predict various toxicity endpoints, such as the 50% lethal dose (LD50) in rats. researchgate.net These models can help to identify which structural features are most influential in determining the toxicity of a given compound.